molecular formula C13H21NO2S B4423545 N-BUTYL-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

N-BUTYL-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B4423545
M. Wt: 255.38 g/mol
InChI Key: ZSDMTECHPLWEPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-BUTYL-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE: is an organic compound belonging to the class of benzenesulfonamides. It is characterized by a sulfonamide group attached to a benzene ring, with a butyl group at the nitrogen atom and a propan-2-yl group at the para position of the benzene ring. This compound is known for its applications in various industrial processes, particularly as a plasticizer in the production of polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-BUTYL-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves the reaction of benzenesulfonyl chloride with butylamine and isopropylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: N-BUTYL-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), sodium hypochlorite (NaOCl).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products:

Scientific Research Applications

Chemistry: N-BUTYL-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives. It is also employed in the study of reaction mechanisms and catalysis .

Biology and Medicine: The compound has been investigated for its potential biological activities, including antiandrogenic properties. It has shown promise in the treatment of conditions such as benign prostatic hyperplasia (BPH) and prostate cancer .

Industry: In the industrial sector, this compound is primarily used as a plasticizer in the production of polymers such as nylon and polycarbonates. It enhances the flexibility and durability of these materials .

Mechanism of Action

The mechanism of action of N-BUTYL-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In biological systems, it is believed to exert its effects by binding to androgen receptors, thereby inhibiting their activity. This inhibition can lead to reduced cell proliferation in androgen-dependent tissues, making it useful in the treatment of prostate-related conditions .

Comparison with Similar Compounds

Uniqueness: N-BUTYL-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of butyl and propan-2-yl groups enhances its solubility and reactivity compared to other benzenesulfonamides .

Properties

IUPAC Name

N-butyl-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S/c1-4-5-10-14-17(15,16)13-8-6-12(7-9-13)11(2)3/h6-9,11,14H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDMTECHPLWEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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